ethyl 4-bromo-2-formyl-7-methyl-5-[(2-nitrobenzoyl)oxy]-1-benzofuran-3-carboxylate
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Overview
Description
Ethyl 4-bromo-2-formyl-7-methyl-5-[(2-nitrobenzoyl)oxy]-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features multiple functional groups, including a bromine atom, a formyl group, a nitrobenzoyl ester, and a carboxylate ester, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-bromo-2-formyl-7-methyl-5-[(2-nitrobenzoyl)oxy]-1-benzofuran-3-carboxylate typically involves multiple steps, starting from simpler benzofuran derivatives. One common approach is to perform a Friedel-Crafts acylation to introduce the formyl group, followed by bromination to add the bromine atom. The nitrobenzoyl ester can be introduced through an esterification reaction using 2-nitrobenzoic acid and an appropriate alcohol under acidic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-2-formyl-7-methyl-5-[(2-nitrobenzoyl)oxy]-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Nucleophiles like amines (R-NH2) or thiols (R-SH) in the presence of a base.
Major Products Formed
Oxidation: Ethyl 4-bromo-2-carboxy-7-methyl-5-[(2-nitrobenzoyl)oxy]-1-benzofuran-3-carboxylate.
Reduction: Ethyl 4-bromo-2-formyl-7-methyl-5-[(2-aminobenzoyl)oxy]-1-benzofuran-3-carboxylate.
Substitution: Ethyl 4-(R-substituted)-2-formyl-7-methyl-5-[(2-nitrobenzoyl)oxy]-1-benzofuran-3-carboxylate.
Scientific Research Applications
Ethyl 4-bromo-2-formyl-7-methyl-5-[(2-nitrobenzoyl)oxy]-1-benzofuran-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-bromo-2-formyl-7-methyl-5-[(2-nitrobenzoyl)oxy]-1-benzofuran-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of multiple functional groups allows it to participate in different biochemical pathways, potentially leading to diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Ethyl 4-bromo-2-formyl-7-methyl-5-[(2-nitrobenzoyl)oxy]-1-benzofuran-3-carboxylate is unique due to its combination of functional groups, which allows it to undergo a wide range of chemical reactions and exhibit diverse biological activities
Properties
IUPAC Name |
ethyl 4-bromo-2-formyl-7-methyl-5-(2-nitrobenzoyl)oxy-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrNO8/c1-3-28-20(25)15-14(9-23)29-18-10(2)8-13(17(21)16(15)18)30-19(24)11-6-4-5-7-12(11)22(26)27/h4-9H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJAKKJLAFOVIRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C=C2C)OC(=O)C3=CC=CC=C3[N+](=O)[O-])Br)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrNO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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